REACTION_CXSMILES
|
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([CH3:8])[CH:2]=1.[CH3:9][S:10]SC>C1(C)C=CC=CC=1>[CH3:8][C:3]1[CH:4]=[CH:5][C:6]([OH:7])=[C:1]([S:10][CH3:9])[CH:2]=1
|
Name
|
|
Quantity
|
65 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1O)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
36 mL
|
Type
|
reactant
|
Smiles
|
CSSC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
was distilled until the mixture
|
Type
|
ADDITION
|
Details
|
Aluminum turnings (1.1 grams, 0.04 gram atoms) were then added to the dried para-cresol
|
Type
|
TEMPERATURE
|
Details
|
this mixture was heated at 150°-160° C. until cessation of hydrogen evolution
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for another additional 4 hours
|
Duration
|
4 h
|
Type
|
DISTILLATION
|
Details
|
The flashed mixture was then distilled through a 0.7×30 cm
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=C(C=C1)O)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.3 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 49.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |